N-(2-methoxyphenyl)-3-methyl-1-benzofuran-2-carboxamide
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Overview
Description
“N-(2-methoxyphenyl)-3-methyl-1-benzofuran-2-carboxamide” is a complex organic compound. It contains a benzofuran moiety, which is a heterocyclic compound (a compound that contains atoms of at least two different elements) consisting of fused benzene and furan rings. It also has a carboxamide group (-CONH2), which is derived from carboxylic acids (-COOH) and is a key functional group in many biological molecules .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography or NMR spectroscopy could be used to analyze its structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. The benzofuran moiety might undergo electrophilic aromatic substitution reactions, while the carboxamide group could participate in condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and reactivity, would be influenced by its molecular structure. For example, the presence of the polar carboxamide group might increase its solubility in polar solvents .Scientific Research Applications
Synthesis and Biological Activity
N-(2-methoxyphenyl)-3-methyl-1-benzofuran-2-carboxamide is structurally related to a class of compounds that have been synthesized for their potential biological activities. For example, novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from similar structures have been explored for their anti-inflammatory and analgesic properties. These compounds show significant cyclooxygenase-2 (COX-2) inhibition, analgesic, and anti-inflammatory activities, suggesting their potential application in managing pain and inflammation (Abu‐Hashem et al., 2020).
Neuroprotective and Antioxidant Effects
Benzofuran-2-carboxamide derivatives have also been synthesized and evaluated for their neuroprotective and antioxidant activities. Compounds exhibiting significant protection against NMDA-induced excitotoxic neuronal cell damage were identified, highlighting their potential in neuroprotective therapy. For instance, derivatives with -CH3 substitution showed potent neuroprotective action, comparable to known NMDA antagonists, indicating their application in neurological disorders (Jungsook Cho et al., 2015).
Supramolecular Chemistry
In the realm of materials science, N,N′,N″-tris(2-methoxyethyl)benzene-1,3,5-tricarboxamide exemplifies the use of similar compounds in supramolecular chemistry. The structure of this compound demonstrates a novel organizational motif, with aryl rings assembled into a π-stack surrounded by a triple helical network of hydrogen bonds. This suggests a new mode of organization for columnar liquid crystals, which could have applications in the development of advanced materials and nanotechnology (Lightfoot et al., 1999).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(2-methoxyphenyl)-3-methyl-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3/c1-11-12-7-3-5-9-14(12)21-16(11)17(19)18-13-8-4-6-10-15(13)20-2/h3-10H,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZINDVCUJACZJOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=CC=CC=C12)C(=O)NC3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyphenyl)-3-methyl-1-benzofuran-2-carboxamide |
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